
Dipropan-2-yl (9H-fluoren-9-ylidene)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl (9H-fluoren-9-ylidene)propanedioate is a chemical compound that features a fluorenylidene group attached to a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl (9H-fluoren-9-ylidene)propanedioate typically involves the reaction of fluorenylidene derivatives with propanedioate esters. One common method includes the use of boron trifluoride as a catalyst to facilitate the reaction between 9-(phenyl-ethynyl)-9H-fluoren-9-ols and 2-aminobenzamides . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The use of automated systems and high-throughput screening can also aid in the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Dipropan-2-yl (9H-fluoren-9-ylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, fluorenyl derivatives, and various substituted fluorenylidene compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dipropan-2-yl (9H-fluoren-9-ylidene)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: Utilized in the production of organic semiconductors and other advanced materials for electronic devices
Mecanismo De Acción
The mechanism of action of Dipropan-2-yl (9H-fluoren-9-ylidene)propanedioate involves its interaction with molecular targets through its fluorenylidene group. This group can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties. The pathways involved include electron transfer processes and the formation of stable complexes with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene: Similar in structure but contains a thiophene ring, making it more suitable for use in organic semiconductors.
9H-Fluoren-9-ylidene derivatives: These compounds share the fluorenylidene group but differ in their substituents, affecting their chemical and physical properties.
Uniqueness
Dipropan-2-yl (9H-fluoren-9-ylidene)propanedioate is unique due to its specific combination of the fluorenylidene group with the propanedioate moiety. This combination imparts distinct electronic properties and reactivity, making it valuable for specialized applications in materials science and organic electronics.
Propiedades
Número CAS |
674302-74-0 |
|---|---|
Fórmula molecular |
C22H22O4 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
dipropan-2-yl 2-fluoren-9-ylidenepropanedioate |
InChI |
InChI=1S/C22H22O4/c1-13(2)25-21(23)20(22(24)26-14(3)4)19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-14H,1-4H3 |
Clave InChI |
WYPQLEHRRSIRNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C(=C1C2=CC=CC=C2C3=CC=CC=C31)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


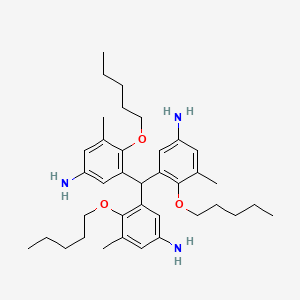
![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
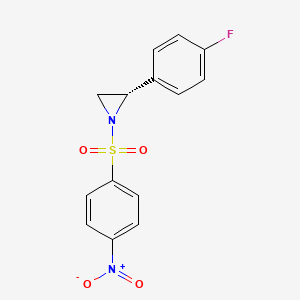
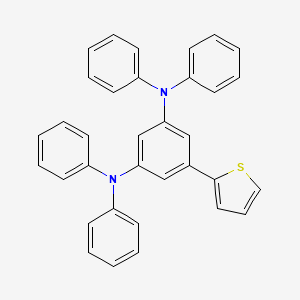
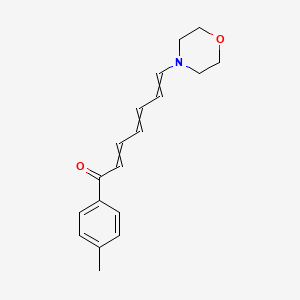
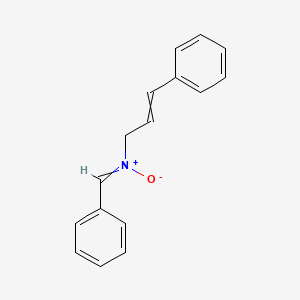
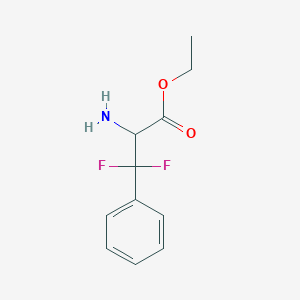
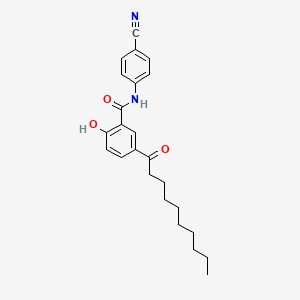
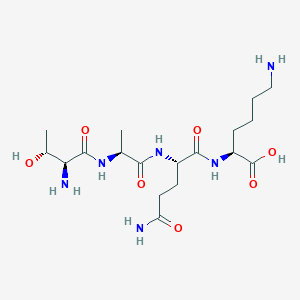
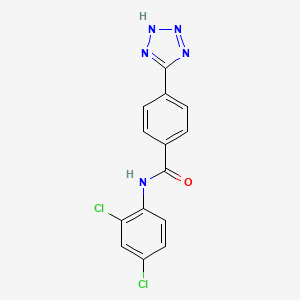
![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)
